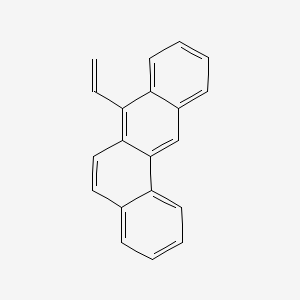
BENZ(a)ANTHRACENE, 7-VINYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethenylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. It is known for its stability and reactivity, making it a valuable subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethenylbenzo[a]anthracene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Friedel-Crafts cyclization, where an aromatic compound undergoes intramolecular cyclization to form the desired polycyclic structure . Another approach involves metal-catalyzed reactions with alkynes, which have been shown to be effective in constructing anthracene derivatives .
Industrial Production Methods: Industrial production of 7-ethenylbenzo[a]anthracene may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 7-Ethenylbenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are employed under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted anthracenes, quinones, and reduced hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Ethenylbenzo[a]anthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 7-ethenylbenzo[a]anthracene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis . The compound’s metabolic activation involves enzymes such as cytochrome P450, which convert it into reactive intermediates that can form DNA adducts . These interactions disrupt normal cellular processes and can initiate tumor formation .
Comparison with Similar Compounds
Anthracene: A simpler PAH with three fused benzene rings, known for its photophysical properties.
Phenanthrene: Another PAH with a similar structure but different ring fusion pattern, used in various chemical applications.
7,12-Dimethylbenz[a]anthracene: A closely related compound with additional methyl groups, widely studied for its carcinogenic properties.
Uniqueness: 7-Ethenylbenzo[a]anthracene is unique due to its ethenyl group, which imparts distinct reactivity and electronic properties compared to other PAHs. This makes it particularly valuable in research focused on understanding the effects of structural modifications on PAH behavior and applications .
Properties
CAS No. |
61695-70-3 |
|---|---|
Molecular Formula |
C20H14 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
7-ethenylbenzo[a]anthracene |
InChI |
InChI=1S/C20H14/c1-2-16-18-10-6-4-8-15(18)13-20-17-9-5-3-7-14(17)11-12-19(16)20/h2-13H,1H2 |
InChI Key |
FHFFMIRPPOIEOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


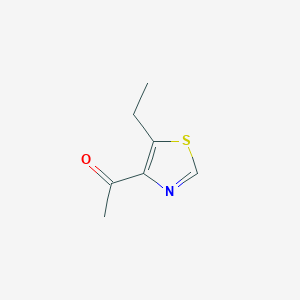
![Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)](/img/structure/B13792774.png)
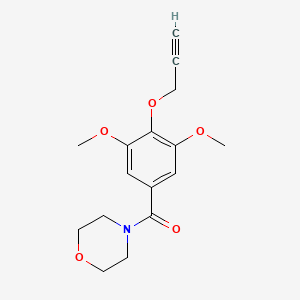
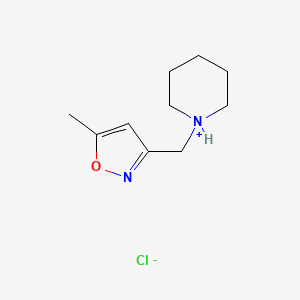
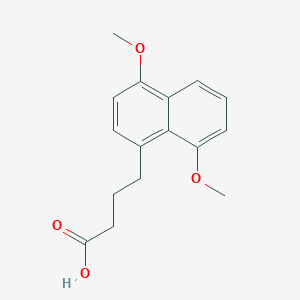

![Acetic acid, [3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13792797.png)
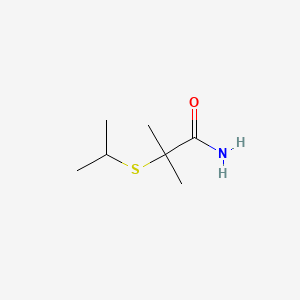
![4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI)](/img/structure/B13792804.png)
![1H-Pyrrole-3-carboxylicacid,2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-,ethylester(9CI)](/img/structure/B13792807.png)
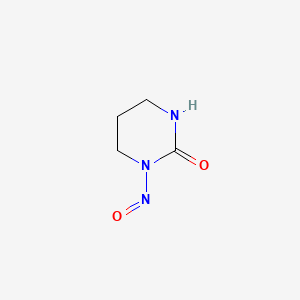

![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13792832.png)

